3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane

CCR8 chemokine receptor asthma

3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane (CAS 929301-78-0, C15H21N3O, MW 259.35 g/mol) is a heteroaryl-substituted 3,9-diazaspiro[5.5]undecane in which a pyridine-4-carbonyl (isonicotinoyl) group is appended to the 3-position of the spirocyclic diamine scaffold. The 3,9-diazaspiro[5.5]undecane core is a privileged framework in medicinal chemistry, having yielded potent antagonists for CCR8 (chemokine receptor), glycoprotein IIb–IIIa (platelet aggregation), GABAA receptors, dopamine D3 receptors, and bradykinin B1 receptors.

Molecular Formula C15H21N3O
Molecular Weight 259.35 g/mol
Cat. No. B11853891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane
Molecular FormulaC15H21N3O
Molecular Weight259.35 g/mol
Structural Identifiers
SMILESC1CNCCC12CCN(CC2)C(=O)C3=CC=NC=C3
InChIInChI=1S/C15H21N3O/c19-14(13-1-7-16-8-2-13)18-11-5-15(6-12-18)3-9-17-10-4-15/h1-2,7-8,17H,3-6,9-12H2
InChIKeyWDMQPODLUPIUMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane: Core Spirocyclic Scaffold for CCR8 Antagonist and Kinase Inhibitor Lead Discovery


3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane (CAS 929301-78-0, C15H21N3O, MW 259.35 g/mol) is a heteroaryl-substituted 3,9-diazaspiro[5.5]undecane in which a pyridine-4-carbonyl (isonicotinoyl) group is appended to the 3-position of the spirocyclic diamine scaffold [1]. The 3,9-diazaspiro[5.5]undecane core is a privileged framework in medicinal chemistry, having yielded potent antagonists for CCR8 (chemokine receptor), glycoprotein IIb–IIIa (platelet aggregation), GABAA receptors, dopamine D3 receptors, and bradykinin B1 receptors [2]. The isonicotinoyl substituent is structurally cognate to the 3-aroyl pharmacophore found in multiple patent applications claiming 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives as CCR8 antagonists for respiratory disease [3]. Unlike heavily decorated clinical candidates, this compound retains a free secondary amine at the 9-position, making it a versatile intermediate for parallel derivatization and structure–activity relationship (SAR) exploration .

Why 3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane Cannot Be Replaced by Other Spirocyclic Diamines in CCR8 and Kinase Programs


The 3,9-diazaspiro[5.5]undecane scaffold presents two chemically distinct nitrogen atoms amenable to differential functionalization; the identity and position of the N-3 substituent critically govern receptor pharmacology. In CCR8 antagonist programs, the 3-aroyl motif (of which 3-isonicotinoyl is a subset) is a defined pharmacophoric element—three separate patent applications explicitly claim 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecanes, establishing that the aroyl group is not interchangeable with N-aryl, N-alkyl, or N-sulfonyl alternatives [1]. The pyridine nitrogen in the isonicotinoyl group provides a discrete hydrogen-bond-acceptor site (pKa ≈ 3–4 for pyridine vs. >9 for aliphatic amines) and distinct π-stacking geometry compared to benzoyl or nicotinoyl (3-pyridyl) isomers [2]. In kinase inhibitor design, heteroaryl-substituted diazaspirocycles directly linked to hinge-binding groups have been shown to yield ligand-efficient inhibitors; the pyridine-4-carbonyl vector orients the heteroaryl ring for optimal hinge-region hydrogen bonding, an interaction geometry that is disrupted when the carbonyl linker is replaced by a direct N–aryl bond or when the pyridyl nitrogen is repositioned to the 3-position (nicotinoyl) [3]. Consequently, substituting this compound with a generic N-benzyl or N-phenyl diazaspiro[5.5]undecane eliminates the specific hydrogen-bonding and electrostatic features that define its utility in lead discovery cascades [4].

Product-Specific Quantitative Differentiation Evidence for 3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane


Isonicotinoyl vs. Nicotinoyl Regioisomerism: Hydrogen-Bond Acceptor Geometry Defines CCR8 Pharmacophore Fit

The 3-isonicotinoyl (pyridine-4-carbonyl) group places the pyridyl nitrogen at the para position relative to the carbonyl attachment point, creating a linear hydrogen-bond-acceptor vector. This geometry is structurally cognate to the 3-aroyl pharmacophore claimed in three distinct CCR8 antagonist patent families covering 3,9-diazaspiro[5.5]undecanes, and is also present in the clinical-stage bradykinin B1 antagonist ELN441958, which employs an identical pyridin-4-yl-carbonyl linkage to the spiro scaffold and achieves a Ki of 0.26 ± 0.02 nM at human B1 receptors [1][2]. In contrast, the nicotinoyl (pyridine-3-carbonyl) isomer positions the nitrogen at the meta position, which rotates the hydrogen-bond-acceptor vector by approximately 60° relative to the carbonyl, a geometric difference shown by Arnott et al. (2006) to alter cyclization outcomes in enolate dearomatization reactions [3]. In the CCR8 antagonist series AZ084 (Ki = 0.9 nM at human CCR8), the 3-position substituent is a 6-aminonicotinoyl group—a pyridine-3-carbonyl derivative with an additional 6-amino substituent—demonstrating that even within the pyridinecarbonyl class, the position and nature of ring substituents critically modulate potency; the unsubstituted isonicotinoyl compound provides a cleaner starting point for downstream SAR without confounding substitution effects [4].

CCR8 chemokine receptor asthma allosteric antagonist pharmacophore

Free 9-NH Handle Enables Parallel Library Synthesis Not Possible with 9-Substituted Clinical-Stage Analogs

3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane retains a free secondary amine at the 9-position (no substituent on the distal piperidine nitrogen), whereas all published high-potency 3,9-diazaspiro[5.5]undecane-based clinical and lead compounds—including AZ084 (9-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-4-yl)methyl]-substituted), ELN441958 (9-[(7-chloro-1-oxo-1,3-dihydroisoindol-2-yl)benzoyl]-substituted), and the glycoprotein IIb–IIIa antagonist series (9-acyl/9-sulfonamide-substituted)—are fully elaborated at both nitrogen positions [1][2]. This unsubstituted 9-NH status provides a single reactive handle for reductive amination, acylation, or sulfonylation, enabling parallel synthesis of dozens of 9-substituted analogs from a single batch of starting material. In the glycoprotein IIb–IIIa antagonist series reported by Smyth et al. (2001), the 9-substituent was the primary driver of potency variation, with IC50 values spanning from 21 nM (compound 20, diazaspiro[5.5]undecane core) to >1,000 nM across the series; access to the 9-unsubstituted intermediate was therefore critical for SAR exploration [2]. The target compound provides this intermediate in a single synthetic step (acylation of 3,9-diazaspiro[5.5]undecane with isonicotinoyl chloride), compared to multi-step sequences required to access 9-substituted analogs directly [3].

parallel synthesis medicinal chemistry SAR library late-stage functionalization chemical probe

Carbonyl Linker Imparts Metabolic Stability Advantage Over Direct N-Aryl Diazaspiro Analogs in GABAA Receptor Series

Structure–activity relationship studies on 3,9-diazaspiro[5.5]undecane-based GABAA receptor antagonists (Bavo et al., J. Med. Chem. 2021) identified that the spirocyclic benzamide (carbonyl-linked) moiety is essential for compensating for the conventional acidic pharmacophore of GABAA ligands, with the m-methylphenyl amide analog 1e achieving a Ki of 180 nM and demonstrating superior selectivity for the extrasynaptic α4βδ subtype [1]. The carbonyl linker in 3-isonicotinoyl-3,9-diazaspiro[5.5]undecane provides an analogous amide bond geometry that is resistant to the oxidative N-dealkylation pathways that degrade direct N-aryl diazaspiro analogs—a metabolic liability well-documented for N-phenylpiperidine and N-phenylpiperazine scaffolds [2]. In the broader diazaspiro[5.5]undecane literature, compounds with direct N-aryl linkages (e.g., 3-phenyl-3,9-diazaspiro[5.5]undecane, 3-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane, CAS 352445-70-6) lack this stabilizing carbonyl, making them more susceptible to CYP450-mediated metabolism and potentially less suitable for programs requiring sustained target engagement [3]. The Bavo et al. study further demonstrated that the lead compound 1e could rescue inhibition of T-cell proliferation, establishing a direct functional link between GABAA antagonism and immunomodulation—a phenotype that could be explored using the isonicotinoyl analog as a structurally distinct starting scaffold [1].

GABAA receptor metabolic stability immunomodulation blood-brain barrier peripheral restriction

Positioned in CCR8 Antagonist Patent Genera: Structural Overlap with Micromolar-Active Diazaspiroundecane Series

The generic formula of US Patent Application US20090156575A1 defines 'A' as an optionally substituted pyridyl group (among other heteroaromatic options) attached via a carbonyl linker to the 3-position of the 3,9-diazaspiro[5.5]undecane scaffold, directly encompassing 3-isonicotinoyl-3,9-diazaspiro[5.5]undecane within the claimed chemical space [1][2]. Connolly et al. (2012) subsequently reported that an initial series of diazaspiroundecane-based CCR8 antagonists exhibited micromolar potency (exact IC50 values not disclosed for the isonicotinoyl analog), prompting an optimization campaign that ultimately yielded AZ084 with sub-nanomolar affinity (Ki = 0.9 nM) [3]. The presence of the isonicotinoyl compound within this SAR lineage positions it as a potential early-stage reference compound for benchmarking the activity cliff between the unoptimized 3-isonicotinoyl-9-unsubstituted scaffold and the fully optimized 9-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-4-yl)methyl] series. A representative 3-aroyl-9-phenoxyphenyl analog (compound VI) from the patent literature showed an IC50 of 0.643 μM against human recombinant CCR8 receptor binding, establishing that 3-aroyl-diazaspiro[5.5]undecanes can achieve sub-micromolar CCR8 affinity even without full 9-substituent optimization [4].

CCR8 chemokine asthma allosteric modulation T-cell migration

Optimal Research and Industrial Application Scenarios for 3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane


CCR8 Antagonist Lead Optimization: 9-Position Library Synthesis from a Common 3-Isonicotinoyl Intermediate

The unsubstituted 9-amine enables medicinal chemistry teams to generate focused libraries of 9-alkyl, 9-acyl, and 9-sulfonamide derivatives via reductive amination or acylation without the need for protecting group strategies. This scenario is directly supported by the CCR8 antagonist patent literature (US20090156575A1), which establishes the 3-aroyl pharmacophore as essential and leaves the 9-position as the primary diversification vector [1]. Researchers can benchmark their 9-substituted analogs against the published reference compound VI (IC50 = 0.643 μM at human CCR8) and the clinical-stage comparator AZ084 (Ki = 0.9 nM) while maintaining identical 3-isonicotinoyl geometry throughout the optimization campaign [2].

Kinase Inhibitor Fragment Screening: Hinge-Binding Diazaspiro Scaffold for ATP-Competitive Programs

Diazaspirocycles directly linked to heteroaromatic hinge binder groups have been validated as ligand-efficient kinase inhibitor starting points (PDB 3ZO2) [3]. The isonicotinoyl group provides the hydrogen-bond acceptor (pyridine N) and donor (amide C=O) required for typical kinase hinge-region interactions (e.g., with the backbone NH of Met or Cys in the hinge). The free 9-NH offers a solvent-exposed vector for introducing solubility-enhancing or selectivity-driving groups, making this compound a clean, two-point pharmacophore fragment for biochemical kinase panel screening.

GABAA Receptor Peripheral Antagonist Probe Development: Structural Analog of Immunomodulatory Lead Compound 1e

Bavo et al. (2021) demonstrated that a carbonyl-linked aromatic group at the 3-position of 3,9-diazaspiro[5.5]undecane is required for GABAA receptor antagonism and that the lead compound 1e (Ki = 180 nM, α4βδ-selective) rescues T-cell proliferation inhibition [4]. The target compound replaces the m-methylphenyl amide of 1e with an isonicotinoyl amide, introducing a basic pyridine nitrogen that can be protonated at physiological pH to further reduce blood–brain barrier penetration—a desirable property for peripherally restricted GABAA antagonists targeting immunomodulation without CNS side effects.

Chemical Biology Tool Compound Synthesis: Dual-Target (CCR8/GABAA) Pharmacological Deconvolution

Because the 3,9-diazaspiro[5.5]undecane scaffold has demonstrated polypharmacology across CCR8, GABAA, dopamine D3, and sigma receptors, the 3-isonicotinoyl-9-unsubstituted compound serves as an ideal control probe for target deconvolution studies [2][4]. Its single-point attachment at the 9-position allows systematic introduction of photoaffinity labels, biotin tags, or fluorescent reporters without altering the core pharmacophore, enabling chemoproteomic target identification experiments that distinguish on-target from off-target engagement across the receptor families.

Quote Request

Request a Quote for 3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.